An In-depth Technical Guide to N,N-dimethyl-4-(trifluoromethyl)benzamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to N,N-dimethyl-4-(trifluoromethyl)benzamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-4-(trifluoromethyl)benzamide is a fluorinated aromatic amide of growing interest in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group, a key pharmacophore, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering insights for researchers and developers in the chemical and pharmaceutical industries.
Physicochemical Properties
Detailed experimental data for N,N-dimethyl-4-(trifluoromethyl)benzamide is not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds and general chemical principles, we can infer its key characteristics.
| Property | Value | Source/Analogy |
| Molecular Formula | C₁₀H₁₀F₃NO | [1] |
| Molecular Weight | 217.19 g/mol | [1] |
| CAS Number | 25771-21-5 | [1] |
| Appearance | Pale yellow oil | [2] |
| Melting Point | Not available | Data for the related N,N,4-trimethylbenzamide is 41 °C[3]. The CF3 group may influence this. |
| Boiling Point | Not available | Data for the related N,N-dimethyl-3-(trifluoromethyl)benzamide is 223 °C[4]. |
| Solubility | Expected to be soluble in a range of polar aprotic and polar protic organic solvents. Limited solubility in water is anticipated due to the hydrophobic trifluoromethyl group and aromatic ring. | Based on the solubility of N,N-dimethylbenzamide[5] and general principles of benzamide solubility[1]. |
| Storage | Store at 0-8 °C | [1] |
The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the amide functionality. It enhances the molecule's lipophilicity, a critical factor for cell membrane permeability in drug candidates[6].
Synthesis of N,N-dimethyl-4-(trifluoromethyl)benzamide
A common and efficient method for the synthesis of N,N-dimethyl-4-(trifluoromethyl)benzamide is the acylation of dimethylamine with 4-(trifluoromethyl)benzoyl chloride. This reaction is a standard nucleophilic acyl substitution.
Reaction Scheme:
Figure 1: General synthesis scheme for N,N-dimethyl-4-(trifluoromethyl)benzamide.
Detailed Experimental Protocol (Proposed):
This protocol is based on the well-established Schotten-Baumann reaction conditions for the synthesis of amides from acyl chlorides[7].
Materials and Equipment:
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4-(Trifluoromethyl)benzoyl chloride
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Dimethylamine (2.0 M solution in THF or as a gas)
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Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
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1 M Hydrochloric acid (for workup)
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Saturated aqueous sodium bicarbonate solution (for workup)
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Brine (for workup)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
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Standard glassware for purification (e.g., column chromatography setup)
Procedure:
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Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
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Reagent Addition: To the flask, add a solution of dimethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
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Acylation: Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred dimethylamine solution via the dropping funnel. The reaction is exothermic, so a slow addition rate is crucial to control the temperature.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure N,N-dimethyl-4-(trifluoromethyl)benzamide[2].
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of N,N-dimethyl-4-(trifluoromethyl)benzamide in CDCl₃ shows characteristic signals for the aromatic protons and the N-methyl protons. Due to the hindered rotation around the amide C-N bond, the two methyl groups can be magnetically inequivalent, leading to two distinct singlets.
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Aromatic Protons: Two doublets are expected in the aromatic region (around 7.5-7.7 ppm) corresponding to the protons on the trifluoromethyl-substituted benzene ring.
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N-Methyl Protons: Two singlets are observed for the two methyl groups at approximately 3.12 and 2.96 ppm.
¹³C NMR Spectroscopy:
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Carbonyl Carbon: A signal in the range of 168-172 ppm.
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Aromatic Carbons: Signals in the aromatic region (120-140 ppm), with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling.
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N-Methyl Carbons: Two signals for the methyl carbons around 35-40 ppm.
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Trifluoromethyl Carbon: A quartet signal characteristic of the CF₃ group.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the tertiary amide group, typically in the range of 1630-1670 cm⁻¹. Other characteristic bands would include C-N stretching, aromatic C-H stretching, and strong C-F stretching vibrations from the trifluoromethyl group.
Mass Spectrometry:
The mass spectrum would show the molecular ion peak (M⁺) at m/z 217. Key fragmentation patterns would likely involve the loss of the dimethylamino group and cleavage of the benzoyl moiety.
Reactivity and Stability
N,N-dimethyl-4-(trifluoromethyl)benzamide is expected to be a stable compound under normal laboratory conditions. The amide bond can be hydrolyzed under strong acidic or basic conditions, though it is generally more resistant to hydrolysis than esters. The trifluoromethyl group is highly stable and generally unreactive under common organic reaction conditions. The aromatic ring can undergo electrophilic substitution reactions, with the trifluoromethyl group acting as a deactivating and meta-directing group.
Applications in Drug Discovery and Materials Science
The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[8]. Benzamide derivatives, in general, exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[9].
While specific biological activities of N,N-dimethyl-4-(trifluoromethyl)benzamide are not widely reported, its structural features suggest its potential as a key intermediate in the synthesis of more complex, biologically active molecules. For instance, trifluoromethyl-containing benzamides have been investigated as Hedgehog signaling pathway inhibitors, which are relevant in cancer therapy[10].
In materials science, the unique electronic properties imparted by the trifluoromethyl group make this compound a potential building block for the synthesis of novel polymers and functional materials with tailored properties.
Safety and Handling
Detailed toxicology data for N,N-dimethyl-4-(trifluoromethyl)benzamide is not available. However, based on the data for related compounds such as N,N-dimethylbenzamide and 4-(trifluoromethyl)benzamide, it should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation[11][12]. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this chemical. Work should be performed in a well-ventilated fume hood.
Conclusion
N,N-dimethyl-4-(trifluoromethyl)benzamide is a versatile chemical compound with significant potential in drug discovery and materials science. Its synthesis is straightforward, and its unique combination of a tertiary amide and a trifluoromethyl group makes it an attractive scaffold for further chemical modification. Further research into its specific biological activities and material properties is warranted to fully explore its potential applications.
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